![molecular formula C8H9N3O4 B2608050 2-[(5-nitropyridin-2-yl)amino]propanoic Acid CAS No. 7594-56-1](/img/structure/B2608050.png)
2-[(5-nitropyridin-2-yl)amino]propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(5-nitropyridin-2-yl)amino]propanoic Acid” is a chemical compound with the CAS Number: 7594-56-1 . It has a molecular weight of 211.18 . The IUPAC name for this compound is N-(5-nitro-2-pyridinyl)alanine .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H9N3O4 . The InChI code for this compound is 1S/C8H9N3O4/c1-5(8(12)13)10-7-3-2-6(4-9-7)11(14)15/h2-5H,1H3,(H,9,10)(H,12,13) .Aplicaciones Científicas De Investigación
Crystal Engineering and Noncentrosymmetric Structures
2-Amino-5-nitropyridine, a related compound to 2-[(5-nitropyridin-2-yl)amino]propanoic acid, has been utilized in crystal engineering to create noncentrosymmetric structures. These structures are formed based on herringbone motifs when associated with certain counteranions, such as (H2PO4-)n. This has been demonstrated in the synthesis of 2-amino-5-nitropyridinium dichloroacetate and 2-amino-5-nitropyridine/chloroacetic acid cocrystals (Fur et al., 1996).
Potential Anticancer Applications
Hydrolysis and catalytic hydrogenation of chloro and nitro groups in ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate have led to the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds showed effects on the proliferation and mitotic index of cultured L1210 cells and survival in mice with P388 leukemia, indicating potential anticancer applications (Temple et al., 1983).
Fluorescence Derivatisation in Biological Assays
The derivative 3-(Naphthalen-1-ylamino)propanoic acid has been coupled with amino acids to create strongly fluorescent amino acid derivatives. These derivatives are used in biological assays due to their strong fluorescence and good quantum yields, important for visualizing biological processes (Frade et al., 2007).
Analysis of Proteins
2-Fluoro-5-nitropyridine is used in the analysis of N-terminal amino acids in proteins. This process involves reacting free amino-groups with 2-fluoro-5-nitropyridine, allowing for the estimation of various amino acids, including proline and glycine, as N-terminal residues (Signor et al., 1969).
Antimitotic Agents in Cancer Research
5-Nitropyridine derivatives have been studied as antimitotic agents, showing antitumor activity in mice. These compounds, through various modifications, exhibited different levels of biological activity, influencing their potential as therapeutic agents in cancer treatment (Temple et al., 1992).
Inhibition of Nitric Oxide Synthases
Compounds like S-2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid, similar in structure to this compound, have been designed as inhibitors of nitric oxide synthases, an enzyme group relevant in various physiological and pathological processes (Ulhaq et al., 1998).
Microwave-Assisted Synthesis of Novel Compounds
Microwave-assisted synthesis has been used to create novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates, showcasing the versatility of 5-nitropyridine derivatives in chemical synthesis (Henry et al., 2009).
Copper Complexes in Chemical Reactions
The interaction of 2-amino-5-nitropyridine with copper compounds has been studied for the synthesis of specific copper complexes. These complexes exhibit significant magnetic behavior, relevant in the study of magnetic materials and reactions (Bellesis et al., 2015).
Safety and Hazards
The safety information available indicates that “2-[(5-nitropyridin-2-yl)amino]propanoic Acid” may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-[(5-nitropyridin-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-5(8(12)13)10-7-3-2-6(4-9-7)11(14)15/h2-5H,1H3,(H,9,10)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQASKPADHUTSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate](/img/structure/B2607968.png)
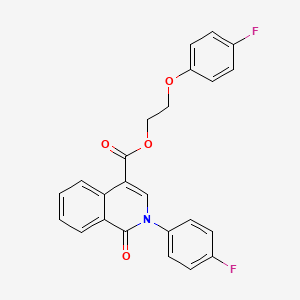
![(2,4-dimethoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2607970.png)
![2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2607971.png)
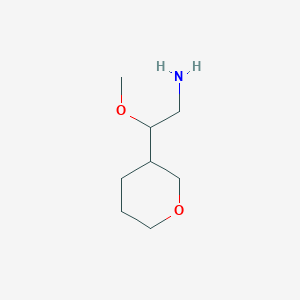
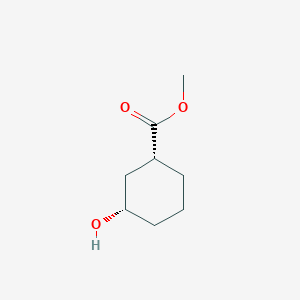
![1-Chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2607981.png)
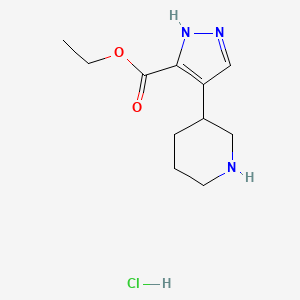
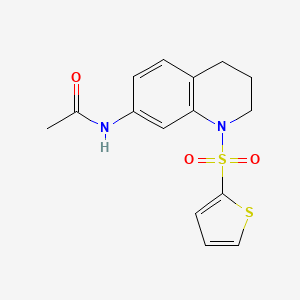
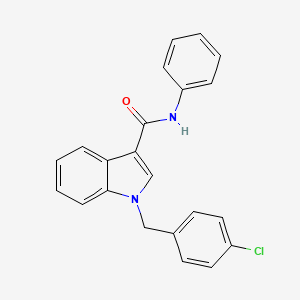
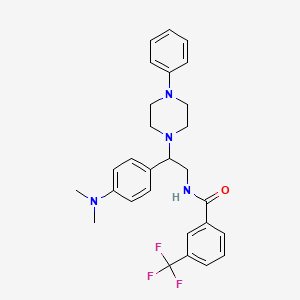

![3-(4-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2607988.png)
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2607990.png)
